2-Chlorobenzoyl isocyanate
Overview
Description
2-Chlorobenzoyl isocyanate (2-CBI) is an organic compound with the molecular formula C7H3ClNO2. It is a colorless liquid with a pungent odor. It is produced by the reaction of chlorobenzene and isocyanic acid. 2-CBI is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It has been studied for its potential applications in the fields of medicine and biochemistry.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Chlorobenzoyl isocyanate has been utilized in the synthesis of various heterocyclic compounds. For instance, Vovk, Sukach, and Dorokhov (2007) reported its use in the formation of pyrano(chromeno)[3,4-e][1,3]oxazines by reacting 1-chlorobenzyl isocyanates with substrates like 4-hydroxy-6-methylpyran-2-one and 4-hydroxycoumarin (Vovk, Sukach, & Dorokhov, 2007).
Formation of DNA Adducts
In the context of biomarkers for exposure, Beyerbach, Farmer, and Sabbioni (2006) explored the formation of DNA adducts derived from isocyanates like 4-chlorophenyl isocyanate (4CPI). These adducts were synthesized and characterized to monitor people exposed to xenobiotics (Beyerbach, Farmer, & Sabbioni, 2006).
Synthesis of Thiourea Derivatives
Zhang, Wei, and Wang (1997) utilized 2-chlorobenzoyl isocyanate in the synthesis of N-aryl-N'-(2-chlorobenzoyl)thioureas, highlighting its role in facilitating reactions under solid-liquid phase-transfer catalysis (Zhang, Wei, & Wang, 1997).
Sensitizing Properties of Inhaled Chemicals
Wass and Belin (1990) developed a method for monitoring chemical reactivity, including isocyanates like 2-chloroethyl isocyanate. This method helped to identify potential sensitizing properties of these chemicals when inhaled (Wass & Belin, 1990).
Synthesis of Polyisocyanates
Nasar and Kalaimani (2016) studied the synthesis and kinetics of blocking and deblocking reactions of phenol-blocked polyisocyanates, providing insights into the behavior of compounds like 2-chlorophenol in these processes (Nasar & Kalaimani, 2016).
Mechanism of Action
Target of Action
2-Chlorobenzoyl isocyanate is a biochemical used in proteomics research . The primary targets of this compound are proteins, where it can induce modifications, thus affecting their function.
Mode of Action
The compound interacts with its targets through a process known as isocyanation. This involves the reaction of the isocyanate group (-NCO) of the compound with the amino groups present in proteins . This reaction results in the formation of a urea linkage, altering the structure and function of the protein.
Biochemical Pathways
It is known that the compound can affect various metabolic pathways due to its ability to modify proteins, which play crucial roles in numerous biological processes .
Pharmacokinetics
Its metabolism and excretion would likely involve enzymatic breakdown and renal clearance .
Result of Action
The result of the action of 2-Chlorobenzoyl isocyanate is the modification of proteins, which can lead to changes in their function. Depending on the specific proteins targeted, this can have various effects at the molecular and cellular levels .
Action Environment
The action of 2-Chlorobenzoyl isocyanate can be influenced by various environmental factors. For instance, the presence of other reactive substances can compete with the compound for reaction with proteins. Additionally, factors such as pH and temperature can affect the rate of the isocyanation reaction .
properties
IUPAC Name |
2-chlorobenzoyl isocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-7-4-2-1-3-6(7)8(12)10-5-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUIVBFRTPPWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N=C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433109 | |
Record name | 2-CHLOROBENZOYL ISOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4461-34-1 | |
Record name | 2-CHLOROBENZOYL ISOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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